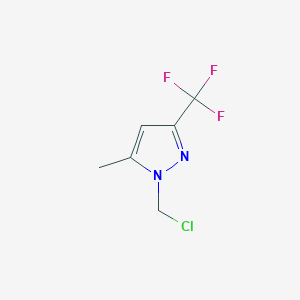

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-4-2-5(6(8,9)10)11-12(4)3-7/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJSOYZYMGONOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazole derivatives and chloromethylating agents.

Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.

Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The pyrazole ring can participate in addition reactions, particularly with electrophilic reagents.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.

Agrochemicals: It is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and applications.

1-(Chloromethyl)-5-methyl-1H-pyrazole:

1-(Methyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.

Biological Activity

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in the fields of medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group, contribute to its biological activity, making it a candidate for various applications, including herbicides and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is . The compound features a pyrazole ring with a chloromethyl group and a trifluoromethyl substituent, which are critical for its biological functions.

| Property | Value |

|---|---|

| Molecular Weight | 202.57 g/mol |

| Melting Point | 84-86 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that derivatives of trifluoromethyl pyrazoles exhibit potential as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. These compounds can modulate the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. A study highlighted the optimization of small molecule pyrazole derivatives that act as potent PKM2 activators, potentially leading to novel anticancer therapies .

Herbicidal Activity

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been investigated for its role as an intermediate in the synthesis of herbicides like pyroxasulfone. Its structure allows for effective interactions with plant metabolic pathways, enhancing its efficacy as a herbicide .

Case Study 1: Anticancer Activity

A study published in Nature focused on a series of trifluoromethyl pyrazoles, demonstrating their ability to inhibit cancer cell proliferation by activating PKM2. The study utilized various cell lines and reported IC50 values indicating significant antiproliferative effects .

Case Study 2: Herbicidal Efficacy

In agricultural applications, trials have shown that formulations containing 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited superior weed control compared to traditional herbicides. The compound's unique mode of action disrupts specific enzymatic pathways in target plants .

Q & A

Q. What are the common synthetic routes for 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, and what key reagents are involved?

The compound is synthesized via multi-component reactions using substituted phenyl hydrazines and carbonyl precursors. For example, copper-catalyzed cyclization in THF/water with sodium sulfite and phenylacetylene can yield pyrazole derivatives. Reaction conditions (temperature, solvent, and time) are critical for optimizing yields (e.g., 50°C, 16 hours in THF/water) . Purification often involves column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- 1H/13C NMR : Identifies substituent positions (e.g., chloromethyl and trifluoromethyl groups) and confirms ring structure .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups like C-Cl and C-F bonds .

Q. What biological assays are typically used to evaluate its potential therapeutic activity?

Common assays include:

- Enzyme inhibition studies : Measures binding affinity to targets like kinases or receptors using fluorescence polarization or calorimetry .

- Cytotoxicity assays : Evaluates anticancer potential via cell viability tests (e.g., MTT assay) .

- Anti-inflammatory models : Uses LPS-induced cytokine release in macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst tuning : Copper(I) catalysts improve regioselectivity in cyclization steps .

- Temperature control : Lower temperatures (−20°C to 0°C) reduce unwanted byproducts like dimerized intermediates .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Advanced approaches include:

- Molecular docking : Predicts binding modes to enzymes (e.g., COX-2) using software like AutoDock Vina .

- DFT calculations : Analyzes electronic effects of the trifluoromethyl group on reactivity .

- MD simulations : Assesses stability of ligand-receptor complexes over time .

Q. How do conflicting data on biological activity arise, and how can they be resolved?

Discrepancies may stem from:

- Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native proteins) .

- Solubility issues : Use of DMSO carriers can alter compound bioavailability . Resolution involves standardizing protocols (e.g., CLSI guidelines) and validating results across multiple models .

Q. What strategies improve the stability of this compound during long-term storage?

Stability is enhanced by:

- Storage conditions : Dry, cool environments (4°C) in amber glass vials to prevent photodegradation .

- Lyophilization : Freeze-drying minimizes hydrolysis of the chloromethyl group .

- Additives : Antioxidants like BHT reduce oxidative decomposition .

Q. How can regioselectivity be controlled during electrophilic substitution reactions?

Regioselectivity is influenced by:

Q. What are the ecological implications of this compound’s degradation byproducts?

Potential issues include:

- Persistence of fluorinated metabolites : Trifluoromethyl groups resist microbial degradation .

- Toxicity screening : Use Daphnia magna or algae models to assess aquatic toxicity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .

- Green Chemistry : Replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) for safer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.